1-(4-methoxyphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}ethan-1-one
Overview
Description
1-(4-methoxyphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}ethan-1-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxyphenyl group and an imidazo[2,1-c][1,2,4]triazole ring, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}ethan-1-one involves multiple steps, typically starting with the preparation of the imidazo[2,1-c][1,2,4]triazole core. This can be achieved through cyclization reactions involving appropriate precursors. The methoxyphenyl groups are then introduced via substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(4-methoxyphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like sodium hydride or lithium diisopropylamide.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals.
Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Preliminary studies may explore its potential as an anti-inflammatory or anticancer agent.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl groups and the imidazo[2,1-c][1,2,4]triazole ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar compounds include other imidazo[2,1-c][1,2,4]triazole derivatives and methoxyphenyl-containing molecules. Compared to these, 1-(4-methoxyphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}ethan-1-one stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. Similar compounds include:
- 4-(4-methoxyphenyl)-4-oxo-3-phenylbutanoic acid
- Other imidazo[2,1-c][1,2,4]triazole derivatives
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-26-16-7-3-14(4-8-16)18(25)13-28-20-22-21-19-23(11-12-24(19)20)15-5-9-17(27-2)10-6-15/h3-10H,11-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UITJMGMTSAIVQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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